molecular formula C13H12O2 B2998444 2-(3-Hydroxymethylphenyl)phenol CAS No. 773872-43-8

2-(3-Hydroxymethylphenyl)phenol

Cat. No. B2998444
CAS RN: 773872-43-8
M. Wt: 200.237
InChI Key: MPZUGBQFZWKEBS-UHFFFAOYSA-N
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Description

“2-(3-Hydroxymethylphenyl)phenol” is a type of phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .


Synthesis Analysis

Phenolic compounds can be synthesized through various methods. For instance, a mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the Petasis reaction .


Molecular Structure Analysis

The molecular structure of phenolic compounds like “this compound” can be analyzed using various techniques. The most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Chemical Reactions Analysis

Phenolic compounds are very reactive towards electrophilic aromatic substitution . They can interact with other food components, such as carbohydrates, proteins, or lipids, and the chemical reactions that occur during baking technologies may also affect the results of measurements .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : 2-(Phenylthio)phenols, closely related to 2-(3-Hydroxymethylphenyl)phenol, have been synthesized through copper(I)-catalyzed tandem transformations, demonstrating the versatility of these compounds in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).

  • Electron Transfer Properties : Research on similar phenolic compounds has revealed insights into their electron transfer properties, which are critical in various chemical reactions (Rhile & Mayer, 2004).

Biological and Environmental Applications

  • Plastic Industry Impact : Phenols like this compound, used in plastics, have been studied for their effects on human health, particularly their interaction with cellular receptors (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

  • Biocatalyst in Production : This compound is instrumental in biocatalytic processes, facilitating the production of toxic catechols from toxic phenols, showcasing its role in biotechnology (Held et al., 1999).

Material Science and Engineering

  • Polymer Modification : Research shows the potential of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, highlighting their role in material science and engineering (Trejo-Machin et al., 2017).

  • Spectroscopic Analysis : Phenolic compounds have been the subject of extensive spectroscopic studies, providing valuable insights into their molecular properties, which are essential for various applications in science and technology (Ulaş, 2021).

Environmental Monitoring

  • Electrochemical Sensors : Phenolic compounds like this compound can be detected using voltammetric sensors, emphasizing their importance in environmental monitoring and pollution control (Karimi-Maleh et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(3-Hydroxymethylphenyl)phenol are likely to be similar to those of other phenolic compounds. Phenols are known to be very reactive towards electrophilic aromatic substitution . They can undergo reactions with a variety of substances, including electrophiles and oxidizing agents .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, phenols are known to be strongly activating, often leading to electrophilic addition . This compound, being a phenol derivative, may also exhibit similar reactivity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the redox properties of phenolic compounds . Phenols can be oxidized to quinones, which play a crucial role in various biological processes . Furthermore, phenolic compounds are known to act as antioxidants, preventing oxidizing reactions on other compounds .

Pharmacokinetics

It’s known that 2-hydroxymethylphenols can be prepared in good yield by reduction with sodium borohydride of the precursor aldehydes . This suggests that the compound might be metabolized in the body through similar reduction reactions.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of reactions that phenolic compounds can undergo. For instance, the oxidation of phenols to quinones can have significant biological implications . Moreover, the antioxidant properties of phenolic compounds can protect other compounds from oxidizing reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactivity of phenols towards electrophilic aromatic substitution can be affected by the presence of other substances in the environment . Additionally, the antioxidant properties of phenolic compounds can be influenced by the presence of oxidizing agents .

Safety and Hazards

Phenolic compounds can pose certain safety hazards. For instance, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

The future research directions in the field of phenolic compounds include exploring catalytic oxidative coupling of phenols and other related species (carbazoles, indoles, aryl ethers, etc.) . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZUGBQFZWKEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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